1,2-Ethanediamine, N,N-diheptyl-

Description

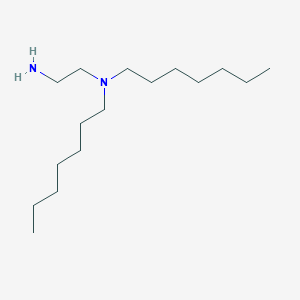

1,2-Ethanediamine, N,N-diheptyl- is a diamine derivative with two heptyl (-C₇H₁₅) groups substituted on the nitrogen atoms of the ethylenediamine backbone.

Properties

IUPAC Name |

N',N'-diheptylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2/c1-3-5-7-9-11-14-18(16-13-17)15-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGKCLAAOTZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CCCCCCC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732174 | |

| Record name | N~1~,N~1~-Diheptylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90965-54-1 | |

| Record name | N~1~,N~1~-Diheptylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-diheptyl- can be synthesized through the alkylation of ethylenediamine with heptyl halides. The reaction typically involves the following steps:

Starting Materials: Ethylenediamine and heptyl halide (e.g., heptyl bromide or heptyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.

Procedure: Ethylenediamine is mixed with the heptyl halide and the base in an appropriate solvent (e.g., ethanol or methanol). The mixture is heated under reflux for several hours to ensure complete reaction.

Purification: The product is purified by distillation or recrystallization to obtain pure 1,2-Ethanediamine, N,N-diheptyl-.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N,N-diheptyl- follows similar principles but on a larger scale. Continuous flow reactors and automated systems are used to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diheptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenated compounds or alkylating agents are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of heptanamide or heptanenitrile.

Reduction: Formation of heptylamine.

Substitution: Formation of various substituted ethylenediamine derivatives.

Scientific Research Applications

Surfactants

Due to their amphiphilic nature, 1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]- can be used in formulating surfactants for detergents and emulsifiers. Similarly, N,N'-bisdimethyl-1,2-ethanediamine dichloride (dioctyldiQAS), a double chain surfactant, has been studied for its effects on erythrocyte membranes. DioctyldiQAS protects erythrocytes against hypotonic hemolysis, induces the formation of sphero-echinocytes, increases passive fluxes of potassium through the membrane, decreases the activity of the --pump, and decreases the efflux of phosphate . These effects are observed at lower concentrations compared to its single-chain analogue, decyltrimethylammonium bromide, indicating a higher extent of partitioning into the membrane .

Building Blocks for Heterocycles

1,2-Ethanediamine derivatives can be employed as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds .

Biological Applications

N-(1-Naphthyl)ethylenediamine dihydrochloride is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It undergoes a diazonium coupling reaction in the presence of nitrite to give a colored azo compound, allowing for the determination of nitrite ion concentrations using a colorimeter . Similarly, it can be used to detect sulfonamide levels in blood .

Antimycotics

A dendrimer containing N,N-dioctyl tail inhibits planktonic cells, aspartic protease SAP5 expression, and adhesion to epithelial cells .

Corrosion Inhibitors

1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]- can be used as a corrosion inhibitor.

Other potential applications

- Interaction with Receptors Amines may interact with neurotransmitter systems and act as substrates or inhibitors for various enzymes and receptors involved in neurotransmission pathways.

- Pharmacological Research They have been investigated for their effects on cell signaling pathways and enzyme activity, making them relevant in drug discovery and development processes.

- Diazeniumdiolate and Nitrosamine Formation Polyamines react with nitric oxide (NO) to form N-diazeniumdiolates and nitrosamines, which have applications in NO delivery and therapeutics .

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diheptyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its long heptyl chains allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of alkyl/aryl substituents critically affects properties like boiling point, solubility, and molecular weight. Key analogs include:

Key Observations :

- Hydrophobicity : Linear alkyl chains (e.g., heptyl) increase hydrophobicity more than branched analogs (e.g., diisopropyl). This reduces water solubility, as seen in the trioctyl derivative (), which is likely insoluble in polar solvents .

- Boiling Points : Longer chains elevate boiling points due to increased van der Waals interactions. For example, the trioctyl analog () has a much higher boiling point than dimethyl derivatives ().

Coordination Chemistry :

- N,N-Dimethyl-1,2-ethanediamine () is used as a ligand in metal complexes due to its small size and electron-donating methyl groups .

- N,N-Diheptyl-1,2-ethanediamine: The bulky heptyl groups may hinder coordination with small metal ions but could stabilize larger ions or nanoparticles via hydrophobic interactions.

Surfactant Potential :

- N,N-Bis(phenylmethyl)-1,2-ethanediamine () shows surfactant-like behavior due to aromatic hydrophobes. The diheptyl analog, with linear alkyl chains, could exhibit superior micelle-forming ability in nonpolar media .

Biological Activity

1,2-Ethanediamine, N,N-diheptyl- (CAS No. 90965-54-1) is a diaminopropane derivative that has garnered interest in various fields due to its potential biological activity. This compound is characterized by its two heptyl groups attached to the nitrogen atoms, influencing its solubility and reactivity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of 1,2-Ethanediamine, N,N-diheptyl- is primarily attributed to its ability to interact with biological macromolecules. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially modulating their functions.

Key Mechanisms:

- Nucleophilic Attack : The primary amines can act as nucleophiles in various biochemical reactions.

- Hydrogen Bonding : The presence of multiple amine groups allows for extensive hydrogen bonding, which can stabilize interactions with biomolecules.

Antimicrobial Properties

Research indicates that 1,2-Ethanediamine derivatives exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that certain aliphatic amines possess antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 1,2-Ethanediamine, N,N-diheptyl- could also have similar effects due to its structural characteristics .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines:

- Case Study : In vitro tests showed that derivatives of 1,2-ethanediamine could induce apoptosis in cancer cells through the activation of caspase pathways .

Research Applications

1,2-Ethanediamine, N,N-diheptyl- is utilized in several scientific fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Used as an intermediate in the synthesis of pharmaceuticals and biologically active compounds. |

| Biochemistry | Investigated for its role in modifying enzyme activity and protein interactions. |

| Material Science | Explored as a potential component in polymer synthesis due to its amine functionality. |

Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of various diamines against bacterial strains. The results indicated that compounds similar to 1,2-Ethanediamine showed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity in Cancer Research

In a publication from Cancer Research, researchers tested the cytotoxic effects of N,N-diheptyl derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.